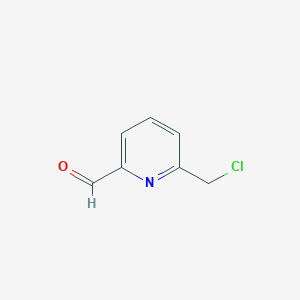

6-(Chloromethyl)picolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(chloromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSHGAIJIVCWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599756 | |

| Record name | 6-(Chloromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140133-60-4 | |

| Record name | 6-(Chloromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Functionalized Pyridine Chemical Space

The pyridine (B92270) ring is a ubiquitous scaffold in a vast array of naturally occurring compounds, pharmaceuticals, and agrochemicals. lifechemicals.com Its presence in essential molecules like nicotinamide (B372718) and pyridoxol (vitamin B6), as well as in numerous FDA-approved drugs, underscores the significance of this heterocycle in medicinal chemistry. lifechemicals.com The "functionalized pyridine chemical space" encompasses the immense collection of pyridine derivatives bearing diverse substituents, each imparting unique chemical properties and potential applications.

The drive to create novel molecules with specific functions has led to a high demand for methods that can directly and selectively functionalize the pyridine ring. acs.orgacs.orgrsc.org Historically, the synthesis of functionalized pyridines often involved constructing the ring from acyclic precursors due to the inherent challenges in directly modifying the electron-deficient pyridine core. rsc.org However, recent advancements have focused on direct C-H functionalization techniques to streamline synthetic routes and minimize waste. rsc.org

Within this dynamic landscape, 6-(chloromethyl)picolinaldehyde holds a special position. It is a disubstituted pyridine featuring both an aldehyde and a chloromethyl group, a combination that offers orthogonal reactivity and makes it a highly versatile intermediate.

Strategic Significance As a Multifunctional Building Block

The strategic importance of 6-(chloromethyl)picolinaldehyde lies in its identity as a multifunctional building block, providing chemists with two distinct reactive handles on a stable pyridine (B92270) core.

The aldehyde group is a classic and versatile functional group in organic chemistry. It can readily undergo a wide range of transformations, including:

Oxidation to form the corresponding carboxylic acid, 6-(chloromethyl)picolinic acid.

Reduction to yield the alcohol, [6-(chloromethyl)pyridin-2-yl]methanol.

Nucleophilic additions with various carbon and heteroatom nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Condensation reactions , such as the formation of imines and enamines.

The chloromethyl group provides a reactive electrophilic site, primarily for nucleophilic substitution reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, including:

Amines , to form aminomethylpyridine derivatives.

Thiols , to generate thioethers.

Alcohols and phenols , to produce ethers.

Cyanide , to introduce a cyanomethyl group, which can be further elaborated.

This dual reactivity allows for a stepwise and controlled functionalization of the pyridine scaffold. For instance, the aldehyde can be selectively reacted while leaving the chloromethyl group intact for a subsequent transformation, or vice versa. This orthogonality is a key feature that makes this compound a powerful tool for the synthesis of complex target molecules.

Overview of Current Research Trajectories and Future Opportunities

Precursor Selection and Design Strategies

The successful synthesis of this compound is critically dependent on the appropriate choice of starting materials. The design of the synthetic route often begins with readily available and reactive precursors that can be efficiently converted to the target molecule.

Utilization of Picoline Derivatives and Picolinaldehyde Precursors

Picoline derivatives, particularly 2-picoline, serve as fundamental building blocks in the synthesis of this compound. beilstein-journals.org These derivatives offer a pyridine ring with a methyl group that can be selectively functionalized. The synthesis of substituted pyridines, including picoline derivatives, is of great interest to chemists due to their importance as building blocks for biologically active compounds and materials. semanticscholar.org

Similarly, picolinaldehyde precursors are crucial starting points. For instance, various substituted pyridine-2-carboxaldehydes can be synthesized and subsequently modified to introduce the chloromethyl group. nih.gov The synthesis of these precursors often involves the oxidation of the corresponding picoline derivatives. nih.gov

Strategic Employment of Substituted Pyridine N-Oxides

Substituted pyridine N-oxides are highly valuable intermediates in the synthesis of substituted pyridines because they are more reactive towards both electrophilic and nucleophilic reagents than the parent heterocycles. semanticscholar.orgresearchgate.net This enhanced reactivity allows for a range of synthetic transformations that are not readily achievable with the corresponding pyridines. researchgate.net

The use of pyridine N-oxides facilitates the introduction of various functional groups at specific positions on the pyridine ring. semanticscholar.org For example, methods have been developed for the alkenylation, alkynylation, alkylation, arylation, amination, and cyanation of pyridine N-oxides. semanticscholar.org These strategies can be adapted to synthesize precursors for this compound with desired substitution patterns. One notable approach involves the ortho-metallation of pyridine N-oxides using Grignard reagents, which allows for the selective introduction of substituents at the 2-position. diva-portal.orgumich.edu

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the pyridine ring is a significant challenge in organic synthesis. Regioselective functionalization techniques are therefore essential for the efficient synthesis of this compound.

Targeted Chloromethylation Protocols

The introduction of a chloromethyl group at the 6-position of the picolinaldehyde scaffold is a key step in the synthesis. This requires carefully controlled chloromethylation reactions that selectively target the desired position.

Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are powerful chlorinating agents widely used in organic synthesis. wikipedia.orgganeshremedies.commdpi.com Thionyl chloride is particularly effective for converting carboxylic acids and alcohols into the corresponding chlorides. ganeshremedies.commdpi.com In the context of synthesizing this compound, thionyl chloride can be used to chlorinate a hydroxymethyl group at the 6-position of a picolinaldehyde precursor. mdpi.com Phosphorus pentachloride is another potent chlorinating agent, often used to convert a variety of compounds into their chlorinated derivatives. wikipedia.orgnih.govshef.ac.uk It is prepared by the chlorination of phosphorus trichloride. wikipedia.orgshef.ac.uk While highly effective, the use of these strong chlorinating agents requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

A patented method has been described for the selective chloromethylation of 2-picoline derivatives using trichloromethyl isocyanates. This process can be adapted for the synthesis of 6-substituted analogs. The reaction involves treating the picoline derivative with a trichloromethyl isocyanate in a halohydrocarbon solvent, such as dichloromethane (B109758) or chloroform, in the presence of a benzamide (B126) catalyst. The mixture is refluxed, and the chlorinating agent is added dropwise. This method offers a degree of selectivity for monochloromethylation, which is advantageous for controlling the final product structure.

| Reagent/Method | Application | Key Features |

| Picoline Derivatives | Starting materials for synthesis. | Readily available and allow for functionalization of the methyl group. beilstein-journals.org |

| Picolinaldehyde Precursors | Intermediates that are further modified. | Can be synthesized by oxidation of picoline derivatives. nih.gov |

| Substituted Pyridine N-Oxides | Activated intermediates for functionalization. | More reactive than parent pyridines, enabling a wider range of reactions. semanticscholar.orgresearchgate.net |

| Thionyl Chloride (SOCl₂) & Phosphorus Pentachloride (PCl₅) | Chlorinating agents. | Powerful reagents for converting hydroxyl and other groups to chlorides. wikipedia.orgganeshremedies.commdpi.com |

| Trichloromethyl Isocyanates | Selective chloromethylating agents. | Allows for controlled monochloromethylation of picoline derivatives. |

Controlled Oxidation Techniques for Aldehyde Formation

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is a fundamental challenge in organic synthesis. For a substrate like (6-(chloromethyl)pyridin-2-yl)methanol, the presence of a sensitive chloromethyl group and a pyridine ring necessitates mild and highly selective reagents.

One of the most effective and widely adopted methods for the selective oxidation of primary alcohols is through catalysis by 2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. beilstein-journals.org This method is particularly advantageous due to its high selectivity and the use of inexpensive and environmentally relatively benign sodium hypochlorite (B82951) (bleach) as the terminal oxidant. nih.gov

The catalytic cycle begins with the oxidation of TEMPO to the actual oxidizing agent, the N-oxoammonium salt, by the primary oxidant. beilstein-journals.org This species then oxidizes the primary alcohol, (6-(chloromethyl)pyridin-2-yl)methanol, to this compound, regenerating the reduced hydroxylamine (B1172632) form of TEMPO, which is then re-oxidized into the catalytic cycle. A key advantage of this system is its ability to operate under mild, often biphasic (e.g., dichloromethane/water), conditions at temperatures around 0 °C, which preserves the integrity of the chloromethyl group. core.ac.ukiosrjournals.org

A common challenge is the potential for unwanted side reactions, such as chlorination of the substrate. core.ac.uk To mitigate this, modifications to the original procedure, known as the Anelli protocol, have been developed. Zhao's modification, for instance, uses a catalytic amount of sodium hypochlorite which is continuously regenerated by a co-oxidant, sodium chlorite. This approach minimizes the concentration of the aggressive chlorinating agent at any given time. core.ac.uk The use of continuous flow reactors has also been shown to be a robust method for this transformation, allowing for careful control of temperature and residence time, thereby minimizing over-oxidation and improving safety and scalability. nih.gov

While TEMPO-based systems are highly effective, other selective oxidation processes are available for the conversion of primary alcohols to aldehydes. These methods can be valuable alternatives depending on substrate compatibility and desired reaction conditions.

Chromium-Based Reagents : Pyridinium (B92312) chlorochromate (PCC) is a classic reagent that provides a milder alternative to chromic acid, capable of oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. nih.gov It operates under non-aqueous conditions.

Hypervalent Iodine Reagents : Dess-Martin periodinane (DMP) is another widely used reagent for the mild oxidation of primary alcohols to aldehydes. It offers advantages such as neutral reaction conditions, high yields, and operational simplicity, often being favored over PCC. nih.gov

Ruthenium-Based Catalysts : Certain ruthenium complexes can catalyze the selective dehydrogenation of secondary alcohols over primary alcohols. mdpi.com However, specific ruthenium catalysts can be tailored for the selective oxidation of primary alcohols.

Manganese Complexes : Homogeneous catalyst systems comprising manganese salts, such as Mn(OAc)₂, and a ligand like 2-picolinic acid have been studied for alcohol oxidation using peracetic acid as the oxidant. nih.gov

Table 1: Comparison of Selected Oxidation Methods for Primary Alcohols

| Method | Oxidizing System | Typical Conditions | Advantages | Disadvantages |

| TEMPO/NaOCl | Catalytic TEMPO, NaOCl | Biphasic (DCM/H₂O), 0 °C, pH control | High selectivity, mild conditions, cost-effective | Potential for chlorination, requires pH control |

| PCC | Pyridinium chlorochromate | Anhydrous CH₂Cl₂ | Stops at aldehyde | Toxic chromium waste, acidic byproduct |

| DMP | Dess-Martin periodinane | CH₂Cl₂ | Neutral, high yields, mild | Reagent is expensive and potentially explosive |

Catalytic Approaches and Mechanistic Considerations in Synthesis

The synthesis of this compound relies on catalytic processes not only for the oxidation step but also for the construction of the substituted pyridine core and the introduction of the chloromethyl group.

Bases play a crucial, multifaceted role in the synthesis. In many reactions, acidic byproducts are formed, which can interfere with the catalyst, degrade the product, or promote unwanted side reactions.

During chloromethylation reactions, such as the Blanc reaction which uses formaldehyde (B43269) and HCl, a base is required for the work-up to neutralize the strong acid. researchgate.net In transition-metal catalyzed cross-coupling reactions, a base (e.g., K₂CO₃, Cs₂CO₃) is a stoichiometric component of the catalytic cycle, essential for the transmetalation step. researchgate.net In TEMPO-catalyzed oxidations, a base like sodium bicarbonate is used to maintain the optimal pH (around 8-9), which is critical for both the rate of oxidation and the stability of the N-oxoammonium ion, while preventing side reactions. core.ac.ukrsc.org In some cases, a non-nucleophilic organic base, such as 2,6-lutidine, can be employed to trap protons generated during the reaction.

Modern synthetic strategies heavily rely on transition-metal catalysis to build molecular complexity with high efficiency and selectivity. acs.org

The introduction of the chloromethyl group via direct, transition-metal catalyzed chloromethylation of a picoline precursor is not a widely established method. Traditional methods often involve radical or electrophilic substitution pathways. researchgate.net However, related transition-metal catalyzed functionalizations of pyridines are known. For example, rhodium-catalyzed methylation of pyridines at the C-3/5 positions using methanol (B129727) and formaldehyde demonstrates the feasibility of metal-catalyzed C-C bond formation on the pyridine ring. orgsyn.orgnih.gov Iron-catalyzed chloromethylation reactions have also been developed for other classes of compounds, suggesting potential future applications in heterocycle synthesis. elsevierpure.com

More commonly, transition-metal catalysis is employed to construct the substituted pyridine skeleton itself. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Hiyama, and Negishi reactions, are powerful tools for this purpose. For instance, a 2,6-dihalopyridine could be selectively coupled with an appropriate organometallic reagent to introduce a precursor to the aldehyde group (e.g., a protected hydroxymethyl group) at the 2-position. The remaining halide at the 6-position could then be subjected to a second coupling reaction or a different transformation to install the chloromethyl group or its precursor. The choice of catalyst, ligand, and reaction conditions allows for high regioselectivity in these sequential couplings. researchgate.net

Optimization of Reaction Conditions for Yield and Purity (Methodological Focus)

Achieving the highest possible yield and purity for this compound requires a systematic optimization of all reaction parameters. This methodological approach involves a deep understanding of the reaction kinetics and potential side reactions.

Key parameters that are typically optimized include:

Temperature : Many of the reactions, particularly those involving sensitive intermediates, require precise temperature control. For example, TEMPO oxidations are often run at 0 °C to prevent over-oxidation, while cross-coupling reactions may require elevated temperatures to achieve a reasonable rate, but not so high as to cause catalyst decomposition or side reactions. nih.gov

Solvent : The choice of solvent can dramatically affect reaction rates and selectivity. In biphasic TEMPO oxidations, the organic solvent must effectively dissolve the substrate while allowing for efficient phase transfer of the oxidant. iosrjournals.org For cross-coupling reactions, polar aprotic solvents like DMF or dioxane are common. researchgate.net

Catalyst and Ligand Loading : The amount of catalyst must be optimized to be high enough for efficient conversion but low enough to be cost-effective and minimize contamination of the product with residual metal. The nature of the ligand in transition-metal catalysis is critical for tuning reactivity and selectivity. researchgate.net

Reactant Stoichiometry : The molar ratios of reactants, including the base and any additives, must be carefully controlled to maximize the formation of the desired product and suppress the formation of byproducts.

Purification : Post-reaction work-up and purification are critical for obtaining a high-purity product. This often involves aqueous washes to remove inorganic salts and water-soluble impurities, followed by chromatographic techniques like flash column chromatography to separate the target compound from unreacted starting materials and organic byproducts.

Table 2: Illustrative Optimization of a Synthetic Step

This table provides a hypothetical example of how a reaction might be optimized, based on common practices in chemical synthesis.

| Entry | Parameter Varied | Value | Observed Yield (%) | Purity (%) |

| 1 | Temperature | 25 °C | 65 | 90 |

| 2 | Temperature | 0 °C | 85 | 98 |

| 3 | Temperature | -20 °C | 70 | 97 |

| 4 | Solvent (at 0 °C) | Toluene (B28343)/H₂O | 55 | 88 |

| 5 | Solvent (at 0 °C) | CH₂Cl₂/H₂O | 85 | 98 |

| 6 | Catalyst Loading (at 0 °C) | 0.5 mol% | 78 | 98 |

| 7 | Catalyst Loading (at 0 °C) | 1.0 mol% | 85 | 98 |

Solvent Selection and Reaction Temperature Control

The choice of solvent and precise control of reaction temperature are critical parameters in the synthesis of this compound, significantly influencing reaction kinetics, yield, and the impurity profile. The primary established route involves a two-step process: the chloromethylation of a 2-picoline derivative followed by oxidation of the resulting 2-(chloromethyl)pyridine (B1213738) to the desired aldehyde.

In the initial chloromethylation step, halohydrocarbon solvents such as dichloromethane, chloroform, and 1,2-dichloroethane (B1671644) are commonly employed. These solvents are favored for their ability to dissolve the starting materials and reagents, while remaining relatively inert under the reaction conditions. The reaction temperature for the chloromethylation is typically maintained in the range of 40–90 °C under reflux conditions. Temperature control is crucial to ensure a steady reaction rate and to minimize the formation of undesired byproducts, such as over-chlorinated species.

The subsequent oxidation of the 2-(chloromethyl)pyridine intermediate to this compound is often achieved using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with sodium hypochlorite. This reaction is highly sensitive to temperature, which is generally kept between 10–25 °C. Exceeding this temperature range can lead to over-oxidation, yielding the corresponding carboxylic acid, thereby reducing the aldehyde yield.

An emerging synthetic approach, which avoids the direct chloromethylation of picoline, involves the use of a Grignard reagent. For instance, in the synthesis of the related 2-bromo-6-chloromethylpyridine, a "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex) is used. The temperature control in this method is even more critical. The initial metal-halogen exchange is performed at low temperatures, and subsequent steps are carefully temperature-managed to prevent side reactions. For example, the reaction of the intermediate alcohol with a chlorinating agent at 0 °C showed a higher conversion to the desired product (approximately 81%) compared to the reaction at room temperature (75% conversion), which also showed an increase in over-chlorination byproducts. mdpi.com

Table 1: Influence of Temperature on the Synthesis of Halomethylpyridines

| Synthetic Step | Reagent System | Temperature (°C) | Observation |

| Chloromethylation | 2-picoline, trichloromethyl isocyanates | 40–90 | Optimal range for controlled reaction and high selectivity. |

| Oxidation | 2-(chloromethyl)pyridine, NaOCl, TEMPO | 10–25 | Mild conditions to prevent over-oxidation to carboxylic acid. |

| Chlorination (Emerging Route) | 2-bromo-6-hydroxymethylpyridine, cyanuric chloride | 0 | Higher conversion (81%) and reduced over-chlorination (19%). mdpi.com |

| Chlorination (Emerging Route) | 2-bromo-6-hydroxymethylpyridine, cyanuric chloride | Room Temperature | Lower conversion (75%) and increased over-chlorination (25%). mdpi.com |

| Chlorination (Emerging Route) | 2-bromo-6-hydroxymethylpyridine, thionyl chloride | 40 | Significant over-chlorination (44%). mdpi.com |

Stoichiometric Considerations for Reagent Addition

The stoichiometry of the reagents, particularly the chlorinating and oxidizing agents, plays a pivotal role in the synthesis of this compound. Careful control over the molar ratios is essential to maximize the yield of the desired product and to suppress the formation of impurities.

In the established chloromethylation route, the dropwise addition of the chlorinating agent, such as trichloromethyl isocyanates, over a period of about one hour is a common practice. This controlled addition helps to maintain a low concentration of the reactive chlorinating species in the reaction mixture, which in turn minimizes the potential for dichloromethylation and other side reactions. The use of a catalytic amount of a substance like benzamide is also a key stoichiometric consideration in this step.

For the TEMPO-catalyzed oxidation step, TEMPO is used in catalytic amounts, typically ranging from 0.5–1.5% relative to the substrate. The primary oxidant, sodium hypochlorite, is used in a slight excess to ensure complete conversion of the starting alcohol. However, a large excess should be avoided to prevent over-oxidation and potential side reactions with the product aldehyde.

In the emerging Grignard-based routes, the stoichiometry is equally critical. The use of a specific molar ratio of the Grignard reagent to the starting di-halogenated pyridine is necessary to achieve selective mono-substitution. In the subsequent chlorination of the intermediate alcohol, the choice and stoichiometry of the chlorinating agent are crucial. For instance, using thionyl chloride can lead to significant over-chlorination, forming 2-chloro-6-chloromethylpyridine as a major byproduct. mdpi.com A milder reagent, such as an adduct of cyanuric chloride and DMF, has been shown to provide greater selectivity towards the desired mono-chlorinated product. mdpi.com

Chromatographic and Non-Chromatographic Purification Methodologies

The purification of this compound from the crude reaction mixture is a critical step to obtain a product of high purity. Both chromatographic and non-chromatographic methods are employed, often in combination.

Chromatographic Purification:

Flash column chromatography is a widely used technique for the purification of this compound and related compounds. Silica (B1680970) gel is the most common stationary phase. The choice of eluent system is crucial for achieving good separation. A gradient of hexane (B92381) and ethyl acetate (B1210297) is often effective, starting with a low polarity mixture to elute non-polar impurities, and gradually increasing the polarity to elute the desired product. For pyridine aldehydes, which can be somewhat polar, a typical eluent system might range from 100% hexanes to a 3:2 mixture of hexanes and ethyl acetate. orgsyn.org It is important to note that aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition. In such cases, the silica gel can be deactivated by pre-treating the column with a solvent mixture containing a small amount of a base like triethylamine.

High-Performance Liquid Chromatography (HPLC) can also be used for both analytical and preparative scale purification. Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile (B52724). amazonaws.com

Non-Chromatographic Purification:

Non-chromatographic methods are often used for the initial workup and purification of the crude product. These methods are generally less expensive and more scalable than chromatography.

A typical workup for the synthesis of this compound involves:

Extraction: The reaction mixture is often diluted with an organic solvent like dichloromethane and washed with an aqueous solution.

Washing: Washing with a saturated sodium carbonate solution is used to neutralize any acidic byproducts. georgiasouthern.edu A subsequent wash with saturated brine helps to remove water from the organic layer.

Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663).

Distillation: The final product can be isolated by vacuum distillation, which is effective for separating the product from non-volatile impurities.

For the removal of specific impurities, other non-chromatographic techniques can be employed. For instance, if the starting material is an amine, washing the organic layer with an aqueous solution of copper sulfate can be effective in removing residual amine impurities, as the copper-complexed amine partitions into the aqueous layer. ust.hk Another method for purifying aldehydes is the formation of a bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by basification.

Comparative Analysis of Established and Emerging Synthetic Routes

The synthesis of this compound is primarily dominated by an established two-step route. However, emerging methodologies offer potential advantages in terms of safety, selectivity, and milder reaction conditions.

Established Route: Chloromethylation of 2-Picoline and Subsequent Oxidation

This is a well-documented and scalable approach. The key steps are:

Chloromethylation: Reaction of 2-picoline with a chlorinating agent like trichloromethyl isocyanate in the presence of a catalyst.

Oxidation: Oxidation of the resulting 2-(chloromethyl)pyridine using a mild oxidizing system, such as TEMPO/NaOCl.

Advantages: This method utilizes readily available starting materials and has been optimized for high yields (in the range of 90-95% for the chloromethylation step). The TEMPO-catalyzed oxidation is efficient and environmentally friendly, producing minimal waste.

Disadvantages: The chloromethylation step can be difficult to control, with a risk of over-chlorination. The reagents used can be hazardous and require careful handling.

Emerging Route: Grignard-based Synthesis

An alternative strategy involves the use of organometallic reagents, as demonstrated in the synthesis of the analogous 2-bromo-6-chloromethylpyridine. mdpi.com This approach can be adapted for the synthesis of this compound. The key steps are:

Metal-Halogen Exchange: Reaction of a di-halogenated pyridine (e.g., 2,6-dibromopyridine) with a Grignard reagent to form a mono-substituted intermediate.

Functionalization: Introduction of a hydroxymethyl group, followed by chlorination and subsequent oxidation to the aldehyde. A more direct approach could involve formylation of the Grignard intermediate.

Advantages: This route offers the potential for greater regioselectivity, avoiding the issue of over-chlorination at the methyl group. It also allows for the use of milder and more selective chlorinating agents, such as cyanuric chloride, which can improve the final product purity. mdpi.com The use of "Turbo Grignard" reagents can proceed under milder conditions than traditional organolithium chemistry.

Disadvantages: This method is more complex, involving multiple steps and potentially more expensive reagents. The separation of the desired mono-substituted product from the starting di-halogenated material and di-substituted byproducts can be challenging.

Table 2: Comparison of Synthetic Routes to Halomethyl Picolinaldehyde Derivatives

| Feature | Established Route (Chloromethylation) | Emerging Route (Grignard-based) |

| Starting Material | 2-Picoline | Di-halogenated pyridine |

| Key Reagents | Trichloromethyl isocyanate, TEMPO, NaOCl | Grignard reagent, cyanuric chloride |

| Selectivity | Risk of over-chlorination | High regioselectivity in mono-substitution |

| Reaction Conditions | Reflux temperatures for chloromethylation | Milder conditions, often at or below room temperature mdpi.com |

| Scalability | Proven for industrial scale | Potentially more challenging due to multi-step nature |

| Safety/Handling | Involves hazardous chlorinating agents | Grignard reagents can be pyrophoric, but milder alternatives are being developed mdpi.com |

Reactivity Profiles of the Chloromethyl Functionality

The chloromethyl group attached to the pyridine ring at the 6-position is analogous to a benzylic halide. This position is activated towards both nucleophilic substitution and elimination reactions due to the ability of the aromatic pyridine ring to stabilize charged intermediates and transition states through resonance.

The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. These substitution reactions can proceed through either unimolecular (SN1) or bimolecular (SN2) pathways, with the operative mechanism being influenced by the reaction conditions, including the nature of the nucleophile, solvent, and temperature. youtube.comyoutube.comdalalinstitute.com

The primary nature of the carbon suggests a preference for the SN2 pathway, which involves a backside attack by the nucleophile in a single, concerted step. chemistry.coachlibretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.comkhanacademy.org However, the pyridine ring can stabilize the formation of a carbocation at the benzylic-like position through resonance. This stabilization makes an SN1 pathway, which proceeds via a carbocation intermediate, also plausible, particularly with weaker nucleophiles in polar protic solvents that can solvate the ionic intermediates. chemistry.coachkhanacademy.orgyoutube.com

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Nucleophile | Weak, neutral (e.g., H₂O, ROH) | Strong, anionic (e.g., RS⁻, CN⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate | Can form a stable carbocation | Primary halide, less sterically hindered |

This compound readily undergoes nucleophilic substitution with various amines and thiols. These reactions typically proceed under basic conditions, which serve to deprotonate the nucleophile (in the case of thiols) or neutralize the HCl byproduct. The reaction with primary or secondary amines yields the corresponding aminomethylpyridine derivatives, while reaction with thiols or thiolate salts produces thioethers. These reactions are fundamental in the synthesis of ligands for coordination chemistry and precursors for pharmaceuticals.

Table of Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Class | General Reaction |

| Primary Amine (R-NH₂) | Secondary Amine | |

| Secondary Amine (R₂NH) | Tertiary Amine | |

| Thiol (R-SH) | Thioether |

The reaction of the chloromethyl group with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. organic-chemistry.orgresearchgate.net This is a classic SN2 reaction where the tertiary amine acts as the nucleophile. The resulting pyridinium salts are useful as phase-transfer catalysts, ionic liquids, and antimicrobial agents. thermofisher.comnih.gov The reaction can also be performed with tertiary phosphines to yield the analogous phosphonium (B103445) salts. These salts are stable, often crystalline solids and are key precursors for the generation of ylides used in reactions like the Wittig reaction. organic-chemistry.orgresearchgate.net

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (E1 or E2) to form an olefinic species, 6-vinylpicolinaldehyde. The benzylic-like nature of the proton on the chloromethyl group makes it susceptible to abstraction. chemistry.coach The E2 mechanism, which is a concerted process, is generally favored by strong, non-nucleophilic bases. The driving force for this reaction is the formation of a conjugated system between the newly formed double bond and the pyridine ring, which is energetically favorable. youtube.com

While less common than ionic pathways, the chloromethyl group can also participate in radical and carbene-generating reactions.

Radical Reactions: Homolytic cleavage of the C-Cl bond, typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile), can generate a 6-(formylpyridin-2-yl)methyl radical. libretexts.orglibretexts.orgyoutube.com This radical is stabilized by resonance with the pyridine ring. khanacademy.org Once formed, it can participate in various radical chain reactions, such as atom transfer or addition to alkenes, providing a pathway to more complex molecules. libretexts.orgnih.gov

Carbene Generation: Treatment of this compound with a very strong base, such as an organolithium reagent, could potentially lead to α-elimination. This involves deprotonation of the carbon atom of the chloromethyl group, followed by the loss of the chloride ion to generate a carbene: (6-formylpyridin-2-yl)methylene. libretexts.orgyoutube.comlibretexts.org This highly reactive intermediate can then undergo characteristic carbene reactions, such as cyclopropanation with alkenes or insertion into C-H bonds.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Transformational Chemistry of the Picolinaldehyde Moiety

The aldehyde group of this compound is a versatile functional handle for a variety of chemical transformations, ranging from simple redox reactions to complex carbon-carbon bond-forming reactions. wikipedia.org

The reactivity of the picolinaldehyde moiety is typical of aromatic aldehydes and includes:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-(chloromethyl)picolinic acid, using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde is easily reduced to the primary alcohol, [6-(chloromethyl)pyridin-2-yl]methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄).

Schiff Base Formation: It reacts with primary amines to form imines, also known as Schiff bases. wikipedia.orgwikipedia.org These iminopyridine compounds are highly important bidentate ligands in coordination chemistry.

Knoevenagel Condensation: The aldehyde can undergo condensation with compounds containing active methylene (B1212753) groups (e.g., malonic acid, diethyl malonate) in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. thermofisher.comwikipedia.org This reaction yields α,β-unsaturated products, which are valuable intermediates in further synthetic steps. organic-chemistry.orgyoutube.com

Benzoin Condensation: In the presence of a cyanide or N-heterocyclic carbene (NHC) catalyst, picolinaldehyde can undergo a self-condensation reaction to form an α-hydroxy ketone, known as a furoin (B1674284) in this specific case. organic-chemistry.orgwikipedia.orgyoutube.comorganicchemistrytutor.com This reaction involves a polarity reversal (umpolung) of the aldehyde's carbonyl carbon. youtube.com

Table of Picolinaldehyde Moiety Transformations

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Schiff Base Formation | R-NH₂ | Imine |

| Knoevenagel Condensation | CH₂(COOH)₂, Pyridine | α,β-Unsaturated Acid |

| Benzoin Condensation | KCN or NHC | α-Hydroxy Ketone |

Nucleophilic Addition Reactions to the Carbonyl Group (e.g., Grignard, Organolithium, Aldol)

The aldehyde functional group in this compound is a key site for nucleophilic addition reactions, allowing for the formation of new carbon-carbon bonds and the introduction of diverse structural motifs.

Grignard Reactions: Grignard reagents, which are organomagnesium halides, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of aldehydes. masterorganicchemistry.com While generally effective, the reaction of Grignard reagents with this compound can sometimes be complicated by the presence of the chloromethyl group, which can also react with the Grignard reagent. However, under controlled conditions, selective addition to the aldehyde can be achieved. nih.gov For instance, the use of polar aprotic solvents like DMF tends to favor reaction at the aldehyde, whereas non-polar solvents such as toluene can increase the reactivity of the chloromethyl group. Low temperatures, typically around -78°C, are often employed to minimize side reactions. The addition of a Grignard reagent to this compound results in the formation of a secondary alcohol upon acidic workup.

Organolithium Reactions: Organolithium reagents are even more reactive nucleophiles than Grignard reagents and readily add to aldehydes. wikipedia.orgnih.gov Similar to Grignard reactions, chemoselectivity can be an issue, and careful control of reaction conditions is necessary to favor addition at the carbonyl group over substitution at the chloromethyl position. wikipedia.org The high reactivity of organolithium reagents often necessitates very low temperatures to control the reaction. wikipedia.org

Aldol (B89426) Reactions: The aldehyde proton of this compound is not acidic enough to be readily removed to form an enolate for a self-aldol reaction. However, it can act as an electrophile in a crossed aldol reaction with another enolizable aldehyde or ketone. masterorganicchemistry.com In a Claisen-Schmidt condensation, for example, this compound would react with a ketone enolate, which is pre-formed using a strong base like lithium diisopropylamide (LDA), to yield a β-hydroxy ketone. masterorganicchemistry.com Subsequent heating in the presence of a base can lead to dehydration, forming an α,β-unsaturated ketone. masterorganicchemistry.com

Oxidation Pathways to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-(chloromethyl)picolinic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents include:

Potassium permanganate (KMnO4)

Chromium trioxide (CrO3)

Sodium hypochlorite (NaOCl) in the presence of a TEMPO catalyst.

The oxidation process converts the aldehyde (-CHO) group into a carboxylic acid (-COOH) group, yielding 6-(chloromethyl)picolinic acid. This derivative is a valuable intermediate for the synthesis of other compounds.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO4) | 6-(Chloromethyl)picolinic acid |

| Chromium trioxide (CrO3) | 6-(Chloromethyl)picolinic acid |

| Sodium hypochlorite (NaOCl)/TEMPO | 6-(Chloromethyl)picolinic acid |

Reduction Pathways to Alcohols

The aldehyde functionality of this compound can be reduced to a primary alcohol, yielding (6-(chloromethyl)pyridin-2-yl)methanol. This reduction is a fundamental transformation that can be accomplished using various reducing agents.

Common reducing agents include:

Sodium borohydride (NaBH4): A mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones.

Lithium aluminum hydride (LiAlH4): A much stronger reducing agent that will also reduce the chloromethyl group if not used under carefully controlled conditions.

The choice of reducing agent depends on the desired selectivity. For the selective reduction of the aldehyde without affecting the chloromethyl group, sodium borohydride is the preferred reagent.

Table 2: Reduction of this compound

| Reducing Agent | Product |

| Sodium borohydride (NaBH4) | (6-(chloromethyl)pyridin-2-yl)methanol |

| Lithium aluminum hydride (LiAlH4) | (6-(chloromethyl)pyridin-2-yl)methanol |

Condensation Reactions (e.g., Knoevenagel, Mannich, Wittig)

Condensation reactions provide powerful methods for carbon-carbon bond formation and are highly applicable to this compound.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. mdpi.comresearchgate.net The reaction with this compound would yield a substituted alkene. The use of a catalyst is crucial, and various catalysts, including bases like ammonia (B1221849) and amines, as well as solid catalysts, have been employed. researchgate.net The reaction is often carried out in a polar solvent to facilitate proton transfer. researchgate.net

Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton. mdpi.com In the context of this compound, it could react with an amine and another carbonyl compound to form a β-amino carbonyl compound, known as a Mannich base. mdpi.com

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgorganic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.com The reaction of this compound with a Wittig reagent, such as one prepared from triphenylphosphine (B44618) and an alkyl halide, would result in the formation of a substituted alkene, with the geometry of the alkene depending on the nature of the ylide. organic-chemistry.orgmasterorganicchemistry.com

Reductive Amination Processes

Reductive amination is a two-step process that converts aldehydes into amines. The first step involves the reaction of the aldehyde with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in the second step to the corresponding amine.

A one-pot metal-free reductive amination protocol has been developed using a pinacol-derived chlorohydrosilane/pyridine system. nih.gov This method is selective for the formation of tertiary amines from aldehydes and has a high tolerance for various functional groups. nih.gov In the case of this compound, this process would lead to the formation of a substituted aminomethylpyridine derivative. The reaction proceeds through the in-situ formation of a trialkoxyhydrosilane, which is activated by a Lewis base like pyridine. nih.gov

Conversion to Nitriles and Amides via Oxime Intermediates

The aldehyde group of this compound can be converted into other important functional groups like nitriles and amides through the formation of an oxime intermediate.

The reaction of this compound with hydroxylamine (NH2OH) yields the corresponding aldoxime, this compound oxime. This oxime can then be dehydrated to form the nitrile, 6-(chloromethyl)picolinonitrile. Common dehydrating agents for this transformation include acetic anhydride (B1165640) or thionyl chloride.

Alternatively, the oxime can undergo a Beckmann rearrangement to form an amide. This rearrangement is typically catalyzed by an acid, such as sulfuric acid or polyphosphoric acid. The Beckmann rearrangement of an aldoxime would yield a primary amide.

Reactivity and Functionalization of the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. The nitrogen atom makes the ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609). However, it facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.

The presence of the electron-withdrawing aldehyde and chloromethyl groups further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution. Functionalization of the pyridine ring can be achieved through various strategies. rsc.org

One approach involves the use of organometallic reagents. researchgate.net For example, directed metalation using strong bases like lithium amides can deprotonate the pyridine ring at a specific position, allowing for the introduction of an electrophile. researchgate.net The regioselectivity of this metalation can be influenced by the coordinating ability of the substituents already present on the ring.

Another strategy is radical functionalization. nih.gov Photochemical methods can be used to generate pyridinyl radicals, which can then couple with other radical species to introduce new substituents onto the pyridine ring. nih.gov This approach offers a different regioselectivity compared to classical Minisci-type reactions. nih.gov

Furthermore, the pyridine nitrogen itself can be functionalized. For instance, it can be N-acylated to form a pyridinium salt. This activation makes the pyridine ring more susceptible to nucleophilic attack, enabling dearomative functionalization reactions. nih.gov

Electrophilic Aromatic Substitution Patterns

The pyridine ring is structurally analogous to benzene but with one carbon atom replaced by a more electronegative nitrogen atom. This fundamental difference has profound consequences for its reactivity towards electrophiles. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring system, thereby deactivating it towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq This deactivation is particularly pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.

In the case of this compound, the pyridine ring is further deactivated by the presence of two additional electron-withdrawing substituents: the formyl group (-CHO) and the chloromethyl group (-CH₂Cl). The formyl group is a powerful deactivating group, while the chloromethyl group also withdraws electron density via induction. Consequently, the pyridine nucleus in this molecule is highly electron-deficient, making electrophilic aromatic substitution exceptionally difficult and requiring harsh reaction conditions. nih.gov

Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the basic nitrogen atom is readily protonated to form a pyridinium ion. uoanbar.edu.iq This places a positive charge on the nitrogen, drastically increasing its electron-withdrawing power and further deactivating the entire ring to attack by electrophiles. Synthetic strategies aiming for functionalization of the pyridine core often bypass direct electrophilic substitution in favor of alternative methods, such as the functionalization of pre-substituted precursors or modern C-H activation protocols. nih.gov

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Impact on Pyridine Ring Reactivity |

|---|---|---|---|

| Pyridine Nitrogen | 1 | -I, -M (as pyridinium) | Strong deactivation, especially at C2, C4, C6 |

| Formyl (-CHO) | 2 | -I, -M | Strong deactivation |

Nucleophilic Attack and Ring Transformations

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic attack at multiple sites. The molecule possesses two primary electrophilic centers outside the aromatic ring: the carbonyl carbon of the aldehyde and the sp³-hybridized carbon of the chloromethyl group.

The aldehyde functionality readily undergoes nucleophilic addition reactions. A classic example is the condensation with primary amines or their derivatives to form Schiff bases (imines). wikipedia.org For instance, reaction with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone, a transformation often employed in the synthesis of biologically active molecules and metal-chelating ligands. nih.gov The aldehyde can also be reduced to a primary alcohol, 6-(chloromethyl)pyridin-2-yl)methanol, using standard reducing agents like sodium borohydride.

Simultaneously, the chloromethyl group is an excellent substrate for nucleophilic substitution reactions, primarily via an S_N2 mechanism. The chlorine atom serves as a good leaving group, and the carbon is activated by the adjacent electron-withdrawing pyridine ring. This site can be attacked by a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse derivatives. rsc.org

This dual reactivity allows for selective functionalization based on the choice of nucleophile and reaction conditions. The pyridine ring itself is also activated towards nucleophilic aromatic substitution, with attacks favored at the electron-poor C2 and C4 positions. uoanbar.edu.iq However, given the presence of the highly reactive aldehyde and chloromethyl side chains, direct nucleophilic attack on the ring would likely require very strong nucleophiles and carefully controlled conditions to compete with reactions at the substituent groups.

Table 2: Reactivity of this compound with Common Nucleophiles

| Nucleophile | Reactive Site | Reaction Type | Product Class |

|---|---|---|---|

| Primary Amine (R-NH₂) | Aldehyde Carbonyl | Condensation | Schiff Base / Iminopyridine |

| Thiosemicarbazide | Aldehyde Carbonyl | Condensation | Thiosemicarbazone |

| Hydride (e.g., from NaBH₄) | Aldehyde Carbonyl | Reduction | Primary Alcohol |

Coordination Chemistry and Ligand Derivatization (Methodological Focus)

Picolinaldehyde and its derivatives are foundational building blocks in coordination chemistry. The pyridine nitrogen and the aldehyde oxygen can act in concert as a bidentate, N,O-chelating ligand, forming stable five-membered rings with metal ions. nih.gov The compound this compound serves as a versatile platform for crafting more sophisticated ligands through derivatization, primarily at the aldehyde and chloromethyl positions.

A principal methodological approach involves the Schiff base condensation of the aldehyde group with a primary amine. wikipedia.org This reaction is a robust and high-yield method for installing a new coordinating imine nitrogen atom and introducing a variety of functional "pendant arms." The choice of the primary amine allows for the systematic tuning of the resulting ligand's steric and electronic properties. For example, reacting the aldehyde with an amino acid ester yields an iminopyridine ligand with an additional ester donor group. nih.gov

The chloromethyl group provides a secondary site for derivatization, enabling the synthesis of polydentate or macrocyclic ligands. rsc.org This can be achieved in a stepwise manner. First, a Schiff base is formed at the aldehyde. Subsequently, the chloromethyl group can be used as an anchor point to attach the ligand to a solid support, such as functionalized nanoparticles, or to link it to other molecular fragments. rsc.org This dual functionality is instrumental in designing ligands for specific applications, such as catalysis, where immobilization of a metal complex is desired. rsc.org The synthesis of azamacrocyclic ligands, for instance, often relies on the reaction between dialdehydes and diamines, and bifunctional precursors like this compound offer pathways to more complex, asymmetric macrocycles through non-template or template-assisted methods. analis.com.myresearchgate.net

Table 3: Methodological Approaches for Ligand Derivatization

| Method | Reactive Site | Purpose | Example Product |

|---|---|---|---|

| Schiff Base Condensation | Aldehyde | Introduce imine donor, add functional arms | Iminopyridine ligands |

| Nucleophilic Substitution | Chloromethyl | Anchor to supports, link to other units | Polymer-supported ligands |

| Reduction then Etherification | Aldehyde & resulting alcohol | Create flexible ether-linked ligands | Pyridine-ether ligands |

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.govnih.gov Many important heterocyclic scaffolds, including pyridines, are accessible through MCRs like the well-known Hantzsch pyridine synthesis. mdpi.comresearchgate.net

While specific MCRs employing this compound as a starting component are not extensively documented, its bifunctional nature makes it an ideal candidate for designing cascade or domino reactions. A cascade reaction is a process involving two or more sequential transformations where the subsequent reaction occurs as a result of the functionality generated in the previous step, all under the same reaction conditions.

A hypothetical cascade involving this compound could be initiated by a selective S_N2 reaction at the chloromethyl position. For example, reaction with a bifunctional nucleophile like an amino-thiol could first displace the chloride. The newly introduced nucleophilic amino group would then be perfectly positioned for an intramolecular cyclization via condensation with the adjacent aldehyde group, forming a rigid, fused heterocyclic system in a single pot. The ability of this compound to engage in sequential, site-selective reactions makes it a powerful tool for the rapid construction of molecular complexity from simple precursors.

Stereoselective and Regioselective Transformations Involving the Compound

The presence of two distinct electrophilic sites in this compound introduces challenges and opportunities in regioselectivity and stereoselectivity.

Regioselectivity: A key challenge is to control which of the two electrophilic centers—the aldehyde carbon or the chloromethyl carbon—reacts with a given nucleophile. This regioselectivity can often be controlled by carefully selecting the nucleophile and reaction conditions. Based on Hard and Soft Acid and Base (HSAB) theory, the "harder" carbonyl carbon is generally favored by hard nucleophiles (e.g., organolithium reagents), while the "softer" chloromethyl carbon is a better target for soft nucleophiles (e.g., thiolates). This allows for the selective functionalization of one position while leaving the other intact for subsequent transformations.

Stereoselectivity: Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.com Opportunities for stereocontrol with this compound arise primarily from reactions at the prochiral aldehyde group.

Nucleophilic Addition: The addition of a nucleophile (e.g., a Grignard reagent) to the aldehyde creates a new stereocenter. By using a chiral catalyst or a chiral auxiliary, this reaction can be guided to produce one enantiomer of the resulting secondary alcohol in excess.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol also creates a stereocenter at the carbinol position. Enantioselective reduction can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or transition metal catalysts with chiral ligands.

While complex stereoselective dearomatization reactions of the pyridine ring itself are known, they typically require specialized chiral catalysts and activation of the pyridine ring. mdpi.com For a substrate like this compound, stereocontrol is most practically applied to the transformations of its reactive side chains.

Table 4: Summary of Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Role in Article |

|---|---|---|

| This compound | 6-(Chloromethyl)pyridine-2-carbaldehyde | Main subject |

| Pyridine | Azine, Azabenzene | Parent heterocycle |

| Benzene | Aromatic hydrocarbon for comparison | |

| 6-(Chloromethyl)pyridin-2-yl)methanol | Reduction product | |

| Picolinic acid | Pyridine-2-carboxylic acid | Potential oxidation product |

| Schiff Base | Imine | Product of condensation with amines |

| Thiosemicarbazone | Product of condensation with thiosemicarbazide | |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | Example of a derivatized ligand nih.gov | |

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Example of a derivatized ligand nih.gov |

Applications of 6 Chloromethyl Picolinaldehyde As a Strategic Building Block in Complex Chemical Synthesis

Construction of Novel Heterocyclic Systems

The pyridine (B92270) core of 6-(chloromethyl)picolinaldehyde is a fundamental unit in numerous complex heterocyclic structures. The compound serves as an excellent starting point for elaborating this core into more intricate systems.

While numerous methods exist for the synthesis of substituted pyridines, this compound offers a pre-functionalized core that facilitates the introduction of diverse substituents. The aldehyde group is amenable to a wide range of classical transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and various condensations to install new carbon-carbon bonds at the 2-position. For instance, condensation with active methylene (B1212753) compounds can yield α,β-unsaturated derivatives, which are themselves versatile intermediates.

Simultaneously, the chloromethyl group at the 6-position is a potent electrophilic site. It readily undergoes nucleophilic substitution with a variety of nucleophiles such as amines, thiols, and alkoxides, allowing for the attachment of diverse side chains. This dual reactivity enables a modular approach to synthesizing polysubstituted pyridines where different fragments can be systematically introduced.

The following table outlines potential transformations for the synthesis of substituted pyridines starting from this compound.

| Functional Group | Reaction Type | Reagent/Condition | Resulting Structure |

| Aldehyde (-CHO) | Knoevenagel Condensation | Malononitrile (B47326), base | 2-(2,2-dicyanovinyl)-6-(chloromethyl)pyridine |

| Aldehyde (-CHO) | Wittig Reaction | Phosphonium (B103445) ylide (e.g., Ph3P=CHCO2Et) | Ethyl 3-(6-(chloromethyl)pyridin-2-yl)acrylate |

| Aldehyde (-CHO) | Reductive Amination | Amine (R-NH2), reducing agent (e.g., NaBH3CN) | N-substituted 6-(chloromethyl)pyridin-2-yl)methanamine |

| Chloromethyl (-CH2Cl) | Nucleophilic Substitution | Sodium azide (B81097) (NaN3) | 2-(azidomethyl)-6-picolinaldehyde |

| Chloromethyl (-CH2Cl) | Williamson Ether Synthesis | Sodium alkoxide (NaOR) | 2-(alkoxymethyl)-6-picolinaldehyde |

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for building fused heterocyclic systems. This compound is a prime candidate for such transformations, leading to structures like indolizines, quinoliziniums, and related fused pyridines.

A common strategy involves the reaction of the chloromethyl group with a nucleophile that is part of another ring system or can participate in a subsequent cyclization. For example, reaction with a triphenylphosphine (B44618) can form a phosphonium salt. This salt can then undergo an intramolecular Wittig reaction if the aldehyde is first converted into a suitable tethered carbonyl component, or it can be used in reactions with other partners to build a new ring.

Furthermore, the aldehyde can be used to construct a side chain that subsequently cyclizes onto the pyridine ring. For instance, a condensation reaction followed by reduction and functional group manipulation can position a nucleophilic group that attacks the pyridine ring or a substituent, leading to ring closure. Efficient methods for the synthesis of fused pyridine carboxylates have been developed using Combes-type condensation reactions, highlighting a general strategy where a pyridine-based precursor can be elaborated into a more complex fused system. perfumerflavorist.com

Pyrazine (B50134) rings are important components in pharmaceuticals and functional materials. nih.gov The synthesis of highly substituted pyrazines often requires precursors with specific functional group patterns. While not a direct precursor, this compound can be chemically modified to serve as a key intermediate for pyrazine synthesis.

One established route to pyrazines involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The aldehyde group of this compound can be oxidized to a carboxylic acid, which can then be further transformed. A more direct, albeit theoretical, approach would involve the oxidation of the aldehyde to a glyoxal (B1671930) derivative (an α-keto-aldehyde). This resulting 6-(chloromethyl)pyridine-2-glyoxal could then react with a 1,2-diamine like ethylenediamine (B42938) to form a 2-(6-(chloromethyl)pyridin-2-yl)pyrazine. Subsequent nucleophilic substitution on the chloromethyl group would allow for further diversification. General methods for pyrazine synthesis often involve the dehydrogenative coupling of α-amino alcohols or the condensation of diamines with α-halo ketones, providing a blueprint for how a molecule like this compound could be adapted for such synthetic strategies. nih.gov

Role in the Synthesis of Advanced Organic Scaffolds

The term "building block" in organic chemistry refers to relatively simple molecules that can be assembled into more complex structures. sigmaaldrich.comnih.gov this compound, with its orthogonal reactive sites, is an exemplary building block for creating advanced, polyfunctionalized organic molecules.

The construction of complex organic molecules often relies on a strategy of piecing together smaller, functionalized fragments. This compound serves as a bifunctional scaffold where both the aldehyde and the chloromethyl group can be used to introduce different molecular fragments in a controlled manner.

For example, the aldehyde can be converted into an alcohol via reduction, which can then be used in esterification or etherification reactions. This new hydroxyl group, along with the still-present chloromethyl group, provides a different set of reactive handles for further synthesis. Alternatively, the aldehyde can be protected while the chloromethyl group is reacted, and then the aldehyde can be deprotected for subsequent transformations. This ability to selectively manipulate one functional group while leaving the other intact is a hallmark of a valuable building block in multi-step synthesis.

The following table illustrates the potential for creating polyfunctionalized molecules from this compound.

| Initial Reaction | Intermediate Product | Subsequent Reaction | Final Product Type |

| Reduction of aldehyde | (6-(Chloromethyl)pyridin-2-yl)methanol | Esterification with a carboxylic acid | Ester-functionalized chloromethylpyridine |

| Protection of aldehyde (e.g., as an acetal) | 2-(1,3-Dioxolan-2-yl)-6-(chloromethyl)pyridine | Grignard reaction at -CH2Cl (after conversion to -CH2MgBr) | Acetal-protected pyridine with new C-C bond at position 6 |

| Nucleophilic substitution at -CH2Cl | 6-(Azidomethyl)picolinaldehyde | "Click" reaction (cycloaddition) with an alkyne | Triazole-linked picolinaldehyde derivative |

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of therapeutic agents. The ability to synthesize specifically substituted pyridines is therefore of high importance. This compound is an intermediate that provides access to substitution patterns relevant to medicinal chemistry research. For instance, the synthesis of C-6 substituted pyrazolo[1,5-a]pyridines, which have shown potential as inhibitors of certain viruses, often involves the functionalization of a group at the C-6 position of a pyridine-containing precursor. nih.gov

The structural motif of a 2-formyl-6-methylpyridine is a key feature in the synthesis of various complex molecules. The chloromethyl group in this compound provides a reactive handle for introducing a wide array of chemical moieties, which is a crucial step in generating libraries of compounds for structure-activity relationship (SAR) studies. For example, a related compound, 2,6-bis-(chloromethyloxycarbonylmethyl)-pyridine, has been reported as an intermediate in the synthesis of the drug pyridinolcarbamate, demonstrating the utility of such reactive chloromethyl-substituted pyridines in accessing medicinally relevant compounds. google.com The development of synthetic methodologies for such intermediates is a key focus in medicinal chemistry programs aimed at discovering new therapeutic agents.

Utility in Ligand Design and Synthesis for Catalysis

The bifunctional nature of this compound, featuring both a reactive aldehyde and a chloromethyl group on a pyridine scaffold, establishes it as a highly valuable and strategic building block in the design and synthesis of specialized ligands for catalysis. This unique arrangement allows for sequential or one-pot modifications, leading to a diverse range of ligand architectures with tunable steric and electronic properties.

Development of Picolinaldehyde-Derived Ligands

The development of ligands from picolinaldehyde and its derivatives is a well-established area of coordination chemistry. The aldehyde group provides a convenient handle for the synthesis of Schiff base ligands through condensation reactions with primary amines. This reaction is a cornerstone for creating iminopyridine moieties, which are excellent chelating units for a vast array of transition metals.

Specifically, this compound offers two distinct points of reactivity:

The Aldehyde Group: This group readily reacts with mono- or diamines to form Schiff base ligands. For example, condensation with 1,4-diaminobenzene or trans-1,4-diaminocyclohexane can yield binucleating ligands capable of coordinating two metal centers. researchgate.net

The Chloromethyl Group: This reactive site can undergo nucleophilic substitution reactions. This allows for the introduction of a second donor group, leading to the formation of tridentate or "pincer" ligands. researchgate.net For instance, reaction with phosphines can create PNP-type pincer ligands, while reaction with other amines or thiols can introduce additional nitrogen or sulfur donor atoms. researchgate.netrsc.org

The pyridine ring itself acts as a crucial third donor site, directing the coordination geometry and influencing the electronic properties of the resulting metal complex. The combination of these features allows chemists to systematically design ligands tailored for specific catalytic applications. nih.govnih.gov Research has shown that pyridine-based ligands are integral to creating complexes for various catalytic transformations, including oxidation and C-C coupling reactions. researchgate.netunimi.it

Integration into Organometallic Complexes for Catalytic Applications (Methodological Focus)

The integration of picolinaldehyde-derived ligands into organometallic complexes is central to their function in catalysis. The resulting complexes, particularly those with Schiff base ligands, have demonstrated significant catalytic activity in a range of organic transformations.

Methodology of Complex Synthesis and Catalysis:

The synthesis of these catalytically active complexes typically involves the reaction of the pre-formed ligand with a suitable metal salt. For example, binuclear Cu(II), Ni(II), and Co(II) complexes have been synthesized from Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) (a related compound) and various diamines. researchgate.net Methyltrioxorhenium (MTO) has also been shown to form well-characterized complexes with Schiff bases derived from 2-pyridinecarboxaldehyde, resulting in distorted octahedral geometries. researchgate.net

Once formed, these complexes are employed as catalysts. The choice of metal and the ligand's structure dictates the catalytic activity and selectivity. A key methodological aspect is matching the ligand framework to the desired transformation. nih.gov For instance, picolinaldehyde-derived Schiff base complexes of copper have been used as catalysts for the oxidation of styrene (B11656), producing valuable products like styrene oxide and benzaldehyde. researchgate.net In one study, a synergistic system involving a picolinaldehyde-Zn(II) Schiff base intermediate and a chiral palladium complex was developed for the highly enantioselective α-allylation of amino esters, achieving high yields and enantioselectivities. nih.gov NMR studies confirmed the interaction between the palladium complex and the Zn(II)-Schiff base, forming a ternary catalytic system. nih.gov

The table below summarizes selected catalytic applications of organometallic complexes derived from picolinaldehyde-based ligands.

| Catalyst System | Reactants | Product(s) | Yield/Selectivity | Reference |

| Picolinaldehyde-Zn(II)-Palladium(0) | N-unprotected amino esters, allylic carbonates | α-allyl α-amino esters | Up to 96% yield, up to 98% ee | nih.gov |

| Cu(II) Schiff base complexes | Styrene, tert-butylhydroperoxide | Styrene oxide, benzaldehyde | Moderate conversion and yield | researchgate.net |

| VO(IV) Schiff base complexes | Cyclooctene, tert-butylhydroperoxide | Cyclooctene oxide | Up to 98% yield | researchgate.net |

| Mn(II) Schiff base complexes | Styrene | Styrene oxide | Up to 91.2 mol% yield | researchgate.net |

| Ru(II) pincer complexes | Secondary alcohols, γ-amino alcohols | Pyridines | High efficiency | researchgate.net |

| Pd(II) bis-pyridylidene amine complexes | Formic acid | H₂, CO₂ | TOF up to 525 h⁻¹ | nih.gov |

This table presents data for picolinaldehyde-derived and related pyridine-based ligand systems to illustrate catalytic potential.

Integration into Automated and High-Throughput Synthetic Platforms

The chemical reactivity of this compound makes it a prime candidate for integration into automated and high-throughput synthesis platforms. sigmaaldrich.com These systems are designed to accelerate the discovery of new molecules and optimize reaction conditions by performing numerous reactions in parallel with minimal human intervention. synplechem.com

The aldehyde functional group is particularly well-suited for automated synthesis. Modern automated platforms, such as the Synple automated synthesizer, utilize pre-filled cartridges containing reagents for specific chemical transformations. sigmaaldrich.com Several of these standard transformations start with an aldehyde. sigmaaldrich.com

Key reactions involving aldehydes that are amenable to automation include:

Reductive Amination: The reaction of an aldehyde with a primary or secondary amine to form a more complex amine.

N-Heterocycle Formation: The use of aldehydes as precursors in multi-component reactions to build diverse heterocyclic scaffolds. sigmaaldrich.com

Biotin (B1667282) Tagging: The attachment of biotin tags to aldehydes via reductive amination for biochemical applications. sigmaaldrich.com

The process on such a platform is streamlined: the starting material, such as this compound, is loaded into the synthesizer along with a cartridge containing the necessary reagents for the desired transformation (e.g., an amine for reductive amination). The system then automatically handles the reaction, work-up, and purification, yielding the final product with high purity. synplechem.com

By using this compound as a starting scaffold in an automated system, large libraries of derivatives can be rapidly synthesized. For example, by reacting it with a diverse set of amines via automated reductive amination, a library of secondary and tertiary amines containing the 6-(chloromethyl)pyridine core can be generated. The remaining chloromethyl group can then be subjected to a second, automated diversification step. This high-throughput approach is exceptionally valuable in medicinal chemistry for lead discovery and in materials science for identifying novel ligands and catalysts.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of 6 Chloromethyl Picolinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (e.g., ¹H, ¹³C, ¹⁹F) (Methodological Application)

One-dimensional NMR techniques are fundamental in determining the basic structure of 6-(chloromethyl)picolinaldehyde.

¹H NMR: Proton NMR spectroscopy provides information on the number and types of hydrogen atoms present in the molecule. For this compound, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum, around δ 9.8–10.2 ppm. The chloromethyl group protons also present as a singlet, but at a more upfield position, generally between δ 4.5–4.7 ppm. The protons on the pyridine (B92270) ring produce signals in the aromatic region, typically between δ 7.3–8.5 ppm.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The aldehyde carbon exhibits a characteristic resonance in the highly deshielded region of the spectrum. The carbon of the chloromethyl group and the carbons of the pyridine ring also show distinct signals, allowing for a complete assignment of the carbon framework. mdpi.com

¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a powerful tool for analyzing fluorinated analogues. nih.gov If a fluorine atom were incorporated into the molecule, ¹⁹F NMR would provide distinct signals and coupling information, revealing the electronic environment of the fluorine nucleus. nih.gov This technique is highly sensitive to structural changes. nih.gov

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8–10.2 | ~193 |

| Chloromethyl (-CH₂Cl) | 4.5–4.7 | ~45 |

| Pyridine Ring | 7.3–8.5 | 120–155 |

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC, NOESY) (Methodological Application)

Two-dimensional (2D) NMR experiments provide further structural detail by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, helping to assign their specific positions. researchgate.netrsc.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. youtube.comnih.gov This allows for the unambiguous assignment of which protons are bonded to which carbon atoms in the molecule. youtube.comnih.gov